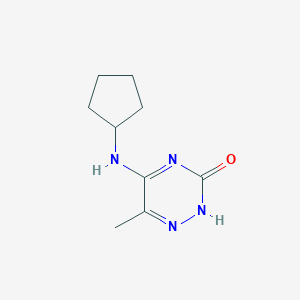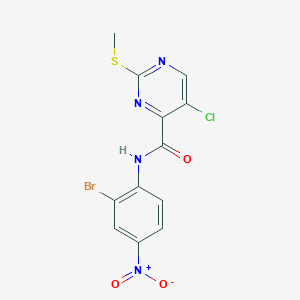
5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
CP-690,550 works by selectively inhibiting 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, which is involved in the signaling pathways of various cytokine receptors, including those for interleukins 2, 4, 7, 9, 15, and 21. By inhibiting this compound, CP-690,550 blocks downstream signaling pathways, leading to the suppression of cytokine-mediated immune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. In clinical trials, CP-690,550 has been shown to reduce joint swelling and pain in patients with rheumatoid arthritis and improve skin lesions in patients with psoriasis. CP-690,550 has also been shown to reduce the levels of various cytokines, including interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
CP-690,550 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity. CP-690,550 is also highly selective for 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, which reduces the risk of off-target effects. However, CP-690,550 has some limitations, including its short half-life and poor solubility in water. These limitations can be overcome by using appropriate formulations and delivery methods.
将来の方向性
CP-690,550 has shown promising results in the treatment of various autoimmune diseases, but there is still much to be explored in terms of its potential applications. One future direction is the investigation of CP-690,550 in combination with other therapies, such as biologics and small molecule inhibitors. Another direction is the exploration of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, the development of more potent and selective 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one inhibitors could lead to improved treatment options for autoimmune diseases.
合成法
The synthesis of CP-690,550 involves the reaction of 2-cyclopentyl-2-hydroxyethylamine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable coupling agent. The resulting intermediate is then treated with a strong acid to yield the final product. The synthesis of CP-690,550 has been optimized to achieve high yields and purity.
科学的研究の応用
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, CP-690,550 has been shown to effectively inhibit 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated the efficacy of CP-690,550 in the treatment of rheumatoid arthritis and psoriasis.
特性
分子式 |
C9H14N4O |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
5-(cyclopentylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H14N4O/c1-6-8(11-9(14)13-12-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,10,11,13,14) |
InChIキー |
PQSQRYYXSFMWPS-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2CCCC2 |
正規SMILES |
CC1=NNC(=O)N=C1NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Isopropenyl-5-[2-(2-thienylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile](/img/structure/B254459.png)
![N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B254462.png)
![N-[4-(dimethylamino)benzyl]-2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B254465.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B254467.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B254468.png)
![(5Z)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254474.png)

![methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate](/img/structure/B254482.png)
![N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B254485.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254492.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254493.png)
![4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B254501.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)
![5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)